Sub-Nanomolar PARP10 Inhibition Potency: 236-Fold Improvement Over Reference Hit OUL35
4-(4-Methoxyphenoxy)benzamide inhibits mono-ADP-ribosyltransferase PARP10/ARTD10 with an IC50 of 0.0014 µM (1.4 nM) [1], whereas the reference hit compound OUL35 (4-cyanophenoxybenzamide) exhibits an IC50 of 330 nM [2] and a 4-(benzyloxy)benzamide derivative (compound 32) shows an IC50 of 230 nM [3]. This represents a 236-fold and 164-fold increase in potency, respectively.
| Evidence Dimension | PARP10/ARTD10 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 0.0014 µM (1.4 nM) |
| Comparator Or Baseline | OUL35 (4-cyanophenoxybenzamide): 0.33 µM (330 nM); 4-(benzyloxy)benzamide derivative (compound 32): 0.23 µM (230 nM) |
| Quantified Difference | ~236-fold more potent than OUL35; ~164-fold more potent than compound 32 |
| Conditions | In vitro enzymatic assay; pH and temperature not specified in the publication |
Why This Matters
This level of potency enables lower compound usage in screening campaigns and reduces potential off-target effects at working concentrations, making it a superior tool compound for PARP10-dependent pathway studies.
- [1] BRENDA. Ligand: 4-(4-methoxyphenoxy)benzamide. Enzyme Database. 2025. View Source
- [2] Murthy S, Desantis J, Verheugd P, Maksimainen MM, Venkannagari H, Massari S, Ashok Y, Obaji E, Nkizinkinko Y, Lüscher B, Tabarrini O, Lehtiö L. 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. Eur J Med Chem. 2018;156:93-102. View Source
- [3] OuluREPO. 4-(phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. University of Oulu repository. 2018. View Source
